Cas no 93-99-2 (Phenyl benzoate)

Phenyl benzoate (C13H10O2) is an aromatic ester formed by the condensation of phenol and benzoic acid. It appears as a white crystalline solid with a melting point of 68–70°C and is sparingly soluble in water but readily dissolves in organic solvents like ethanol and ether. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, fragrances, and liquid crystal materials. Its stability under moderate conditions and well-defined reactivity make it a valuable reagent for esterification and transesterification reactions. Phenyl benzoate also serves as a UV absorber in certain polymer applications due to its ability to absorb ultraviolet light effectively.
Phenyl benzoate structure
Phenyl benzoate structure
商品名:Phenyl benzoate
CAS番号:93-99-2
MF:C13H10O2
メガワット:198.217303752899
MDL:MFCD00003072
CID:34725
PubChem ID:7169

Phenyl benzoate 化学的及び物理的性質

名前と識別子

    • Phenyl benzoate
    • diphenylcarboxylate
    • Benzoic acid phenyl
    • Phenyl benzoate,Benzoic acid phenyl ester
    • benzenecarboxylic acid phenyl ester
    • EINECS 202-293-2
    • Benzoic Acid Phenyl Ester
    • phenol, benzoate
    • Benzoic acid, phenyl ester
    • Benzoic acid,phenyl ester
    • PHENYLBENZOATE
    • MLS002608016
    • Phenyl benzoate, 99%
    • B8A3WVZ590
    • FCJSHPDYVMKCHI-UHFFFAOYSA-N
    • DSSTox_RID_82744
    • DSSTox_CID_28185
    • DSSTox_GSID_48210
    • WLN: RVOR
    • Phenol, benzoate (7CI)
    • bmse010254
    • NSC 37086
    • Phenoxy phenyl ketone
    • Phenyl ester benzoic acid
    • MDL: MFCD00003072
    • インチ: 1S/C13H10O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H
    • InChIKey: FCJSHPDYVMKCHI-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC=CC=1)OC1C=CC=CC=1
    • BRN: 1566346

計算された属性

  • せいみつぶんしりょう: 198.06800
  • どういたいしつりょう: 198.068079557 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 201
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • ぶんしりょう: 198.22
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 26.3
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 無色角柱状結晶。草叶油の匂いがします。
  • 密度みつど: 1.235
  • ゆうかいてん: 68.0 to 72.0 deg-C
  • ふってん: 298-299 °C(lit.)
  • フラッシュポイント: 298-299°C
  • 屈折率: 1.5954 (estimate)
  • ようかいど: alcohol: freely soluble (hot)
  • すいようせい: Soluble in ethanol, ethyl ether and chloroform. Insoluble in water.
  • あんていせい: Stable. Incompatible with strong oxidizing agents, strong acids, strong bases.
  • PSA: 26.30000
  • LogP: 2.90580
  • マーカー: 7275
  • じょうきあつ: 0.00 mmHg
  • ようかいせい: 熱エタノールに溶けやすく、冷エタノールとエーテルに微溶解し、水に溶けない。

Phenyl benzoate セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302,H315
  • 警告文: P264-P270-P301+P312+P330-P501
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22-38
  • セキュリティの説明: S22-S24/25
  • RTECS番号:DH6299500
  • 危険物標識: Xn
  • TSCA:Yes
  • リスク用語:R22; R38

Phenyl benzoate 税関データ

  • 税関コード:2916310090
  • 税関データ:

    中国税関コード:

    2916310090

    概要:

    2916310090他の安息香酸及びその塩及びエステル。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2916310090他の安息香酸及びその塩類及びエステル類。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%

Phenyl benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0075-25G
Phenyl Benzoate
93-99-2 >99.0%(GC)
25g
¥235.00 2024-04-15
Enamine
EN300-82943-0.25g
phenyl benzoate
93-99-2 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-82943-2.5g
phenyl benzoate
93-99-2 95.0%
2.5g
$20.0 2025-03-21
Alichem
A019098871-500g
Phenyl benzoate
93-99-2 95%
500g
$383.16 2023-08-31
SHENG KE LU SI SHENG WU JI SHU
sc-250691-5 g
Phenyl benzoate,
93-99-2
5g
¥150.00 2023-07-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
142719-5G
Phenyl benzoate
93-99-2
5g
¥326.86 2023-12-10
Enamine
EN300-82943-5.0g
phenyl benzoate
93-99-2 95.0%
5.0g
$21.0 2025-03-21
TRC
P335060-25000mg
Phenyl Benzoate
93-99-2
25g
$69.00 2023-05-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0075-500G
Phenyl Benzoate
93-99-2 >99.0%(GC)
500g
¥1490.00 2024-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047054-25g
Phenyl benzoate
93-99-2 98%
25g
¥74.00 2024-04-25

Phenyl benzoate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, 20 °C
リファレンス
Enthalpy and entropy relations in reactions of 2,4-dinitrophenyl benzoate with phenols in the presence of potassium carbonate in dimethylformamide
Khalfina, I. A.; Vlasov, V. M., Russian Journal of Organic Chemistry, 2008, 44(11), 1619-1625

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Potassium carbonate Solvents: 1,4-Dioxane ;  48 h, 120 °C
リファレンス
Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst
Chen, Jianxia; Namila, E.; Bai, Chaolumen; Baiyin, Menghe; Bao, Agula; et al, RSC Advances, 2018, 8(44), 25168-25176

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Palladium (Merrifield resin-supported bisoxazoline complexes) ,  3′,4′-Bis(4,5-dihydro-4,4-dimethyl-2-oxazolyl)[1,1′-biphenyl]-4-ol (palladium complexes, Merrifield resin-supported) Solvents: Acetonitrile ;  100 psi, rt → 120 °C; 6 h, 120 °C
リファレンス
A palladium-bisoxazoline supported catalyst for selective synthesis of aryl esters and aryl amides via carbonylative coupling reactions
Ibrahim, Mansur B.; Suleiman, Rami; Fettouhi, Mohammed; El Ali, Bassam, RSC Advances, 2016, 6(82), 78826-78837

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Acetonitrile ;  15 - 20 h, 80 °C
リファレンス
Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate
Ueda, Tsuyoshi; Konishi, Hideyuki; Manabe, Kei, Organic Letters, 2012, 14(12), 3100-3103

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Anisole Catalysts: 4-(Dimethylamino)pyridine ;  3 h, 110 °C
リファレンス
Manufacture of (meth)acrylic acid ester and aromatic carboxylic acid ester
, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium chloride Solvents: Dichloromethane ,  Water ;  5 min, 0 °C
リファレンス
O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions
Simion, Alina Marieta; Hashimoto, Iwao; Mitoma, Yoshiharu; Egashira, Naoyoshi; Simion, Cristian, Synthetic Communications, 2012, 42(6), 921-931

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Titania ;  30 min, 25 °C
リファレンス
TiO2, a simple and an efficient catalyst for esterification of phenols under solvent-free condition
Pasha, Mohamed Afzal; Manjula, Krishnappa, Indian Journal of Chemistry, 2008, (4), 597-600

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrazine
リファレンス
Metal-assisted reactions. 13. Rapid, selective reductive cleavage of phenolic hydroxyl groups by catalytic transfer methods
Hussey, Brendan J.; Johnstone, Robert A. W.; Entwistle, Ian D., Tetrahedron, 1982, 38(24), 3775-81

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: 4-Pyridinamine, N,N-dimethyl-, hydrochloride (1:1) Solvents: Toluene ;  rt → 60 °C; 15 h, 60 °C
リファレンス
Application of DMAP hydrochloride serving as recyclable catalyst in acylation reaction
, China, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Trifluoroacetic anhydride ,  Sodium percarbonate Solvents: Dichloromethane
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water
リファレンス
New method of generating trifluoroperoxyacetic acid for the Baeyer-Villiger oxidation
Kang, Ho-Jung; Jeon, Hee-Sun, Bulletin of the Korean Chemical Society, 1996, 17(1), 5-6

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  30 min, 20 °C
リファレンス
Enthalpy-entropy correlations in reactions of 2,4-dinitrophenyl benzoate with phenols in the presence of potassium hydrogen carbonate and with potassium phenoxides in dimethylformamide
Khalfina, I. A.; Vlasov, V. M., Russian Journal of Organic Chemistry, 2011, 47(6), 845-854

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Tributylamine ,  Chloromethylstyrene-divinylbenzene-styrene copolymer Solvents: Water ;  1 h, 30 °C
リファレンス
Green Conversion of Phenolic Compound to Benzoate Over Polymer-Supported Phase-Transfer Catalysts
Yang, Hung-Ming; Huang, Chin-Chen, Catalysis Letters, 2009, 128(1-2), 235-242

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Sodium tert-butoxide Solvents: Toluene ;  24 h, 150 °C; 150 °C → rt
1.2 Solvents: Water ;  rt
リファレンス
Hydrogen-bond-assisted transition-metal-free catalytic transformation of amides to esters
Huang, Changyu; Li, Jinpeng; Wang, Jiaquan; Zheng, Qingshu; Li, Zhenhua; et al, Science China: Chemistry, 2021, 64(1), 66-71

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Catalysts: Trifluoromethanesulfonic acid Solvents: Dichloromethane
リファレンス
Sc(OTf)3- and TfOH-catalyzed Baeyer-Villiger oxidation of carbonyl compounds with 3-chloroperbenzoic acid
Kotsuki, Hiyoshizo; Arimura, Koji; Araki, Tomohiro; Shinohara, Toshio, Synlett, 1999, (4), 462-464

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Di-μ-chlorobis[2-[1-[(4-methylphenyl)imino-κN]ethyl]ferrocenyl-κC]dipalladium Solvents: Dimethylformamide ;  23 h, 120 °C
1.2 Reagents: Water
リファレンス
PALLADACYCLE-CATALYZED CARBONYLATION OF ARYL IODIDES OR BROMIDES WITH ARYL FORMATES
Chen, Guangwei; Leng, Yuting; Yang, Fan; Wang, Shiwei; Wu, Yangjie, Chinese Journal of Chemistry, 2013, 31(12), 1488-1494

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: 4-Pyridinamine, N,N-dimethyl-, hydrochloride (1:1) ;  15 h, rt
リファレンス
4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism
Liu, Zhihui; Ma, Qiaoqiao; Liu, Yuxiu; Wang, Qingmin, Organic Letters, 2014, 16(1), 236-239

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: 4-Aminobenzenecarboperoxoic acid (silica supported) Catalysts: Hydrochloric acid ,  Water Solvents: Chloroform ;  8 h, rt
リファレンス
Efficient method for oxidation of ketones to esters with 4-aminoperoxybenzoic acid supported on silica gel
Ghazanfari, Dadkhoda; Hashemi, Mohammed M.; Shahidi-Zandi, Mehdi, Synthetic Communications, 2008, 38(12), 2037-2042

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium (phosphorus-doped porous organic polymer supported) Solvents: Phenol ;  8 h, 1 atm, 80 °C
リファレンス
Carbonylative Suzuki coupling and alkoxycarbonylation of aryl halides using palladium supported on phosphorus-doped porous organic polymer as an active and robust catalyst
Wan, Yali; Song, Fangxiang; Ye, Tao; Li, Guangxing; Liu, Dingfu ; et al, Applied Organometallic Chemistry, 2019, 33(2),

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: (SP-4-3)-[3′,4′-Bis(4,5-dihydro-4,4-dimethyl-2-oxazolyl-κN3)[1,1′-biphenyl]-4-ol… (solid-supported) Solvents: Acetonitrile ;  rt → 120 °C; 6 h, 100 psi, 120 °C
リファレンス
Catalytic process for synthesizing ester compounds and amide compounds
, United States, , ,

Phenyl benzoate Raw materials

Phenyl benzoate Preparation Products

Phenyl benzoate サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:93-99-2)Phenyl benzoate
注文番号:A844780
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:04
価格 ($):194.0

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